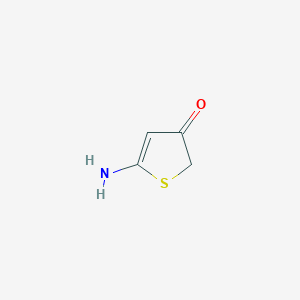

5-aminothiophen-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-aminothiophen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c5-4-1-3(6)2-7-4/h1H,2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBSFSUVBVBPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80737766 | |

| Record name | 5-Aminothiophen-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860753-58-8 | |

| Record name | 5-Aminothiophen-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Reactivity of 5 Aminothiophen 3 2h One and Its Analogs

Fundamental Reactivity Principles of Thiophen-3(2H)-one Systems

The thiophen-3(2H)-one ring system serves as the structural core of 5-aminothiophen-3(2H)-one and is characterized by a complex reactivity profile governed by the interplay between its constituent functional groups. A pivotal aspect of this system is its existence in a tautomeric equilibrium with its enol form, 3-hydroxythiophene. researchgate.net This keto-enol tautomerism is highly dependent on the solvent environment. The equilibrium dictates the dominant reactive species in solution and, consequently, the reaction pathways available. researchgate.net

In the solid state, derivatives like 5-(Methylthio)thiophen-3(2H)-one exist exclusively as the keto tautomer, which allows for maximum conjugative interaction between the sulfur heteroatom, the substituent, and the carbonyl group. researchgate.net However, in solution, a solvent-dependent equilibrium is established. The amount of the hydroxy tautomer is generally greater than in analogous 3-hydroxypyrrole systems. researchgate.net This equilibrium is fundamental to understanding the system's reactivity, as the keto form presents a reactive carbonyl group and an acidic α-carbon, while the enol form behaves as an electron-rich aromatic heterocycle, prone to electrophilic attack.

The enolates, generated by treating thiophen-3(2H)-ones with a base, are versatile intermediates. These species can undergo O-alkylation and O-acylation with a high degree of regioselectivity, highlighting the nucleophilic character of the oxygen atom in the enolate form. researchgate.net Conversely, the carbonyl group of the keto form can be a target for nucleophiles, with 2,2-disubstituted thiophen-3(2H)-ones undergoing equilibrium conjugate addition, although the resulting adducts are often unstable. researchgate.net

Electrophilic Reactivity of 5-aminothiophen-3(2H)-one

The electrophilic reactivity of the 5-aminothiophen-3(2H)-one ring is a product of the competing electronic effects of the amino group, the carbonyl group, and the sulfur heteroatom within the thiophene (B33073) ring.

In general, electrophilic aromatic substitution on the thiophene ring preferentially occurs at the α-positions (C2 and C5) over the β-positions (C3 and C4). researchgate.netstudy.com This preference is attributed to the greater stabilization of the intermediate carbocation (the sigma complex) formed during α-attack, which can be described by more resonance structures. study.com Computational studies using Density Functional Theory (DFT) have confirmed that the α-carbon atom in thiophene is preferred for electrophilic attack both kinetically and thermodynamically. researchgate.net

For 5-aminothiophen-3(2H)-one, the C5 position is already substituted. Therefore, the primary sites for potential electrophilic attack on the thiophene ring are C2 and C4. The presence of substituents significantly modifies this intrinsic reactivity.

| Position | Influencing Factors | Predicted Reactivity |

|---|---|---|

| C2 (α-position) | Activated by the C5-amino group (ortho); Deactivated by the C3-carbonyl group (meta). | Highly probable site of attack. |

| C4 (β-position) | Strongly activated by the C5-amino group (para); Deactivated by the C3-carbonyl group (alpha). | Probable site of attack. |

The amino group at the C5 position is a powerful activating group due to its ability to donate electron density to the ring system through resonance (+R effect). This effect significantly increases the nucleophilicity of the thiophene ring, making it more susceptible to electrophilic attack than unsubstituted thiophene. uoanbar.edu.iq Electron-donating substituents on aromatic rings are typically ortho-para directing. researchgate.net

In the context of 5-aminothiophen-3(2H)-one, the amino group directs electrophiles to the ortho position (C4) and the para position (C2).

Activation of C4: The C4 position is strongly activated due to its ortho relationship with the electron-donating amino group.

Activation of C2: The C2 position is also activated, being para to the amino group.

Simultaneously, the carbonyl group at C3 is an electron-withdrawing group (-R effect), which deactivates the ring towards electrophilic substitution. This deactivation is most pronounced at the positions ortho and para to the carbonyl group (C2 and C4).

The final regiochemical outcome of an electrophilic substitution reaction depends on the balance between the strong activating, ortho-para directing effect of the amino group and the deactivating effect of the carbonyl group. In many cases involving strongly activating groups, their directing effect dominates. Therefore, electrophilic attack is most likely to occur at the C4 position, and to a lesser extent, the C2 position. In some cases, to direct substitution to the thiophene ring, the amino group may require protection, for example, by forming an acetamido derivative, to modulate its reactivity and prevent side reactions. researchgate.net

Nucleophilic Reactivity of 5-aminothiophen-3(2H)-one

The nucleophilic reactivity of 5-aminothiophen-3(2H)-one is centered on two main features: the electrophilic carbonyl carbon and the potential for the molecule to exist in different tautomeric forms, which present alternative reaction pathways.

The primary site for nucleophilic attack in 5-aminothiophen-3(2H)-one is the electrophilic carbon atom of the carbonyl group at the C3 position. Carbonyl carbons are sp² hybridized and trigonal planar, making them sterically accessible to nucleophiles. libretexts.org The significant polarization of the carbon-oxygen double bond results in a partial positive charge on the carbon, rendering it susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com

The reaction proceeds via a nucleophilic addition mechanism . The nucleophile attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.orgmasterorganicchemistry.com This intermediate is then typically protonated in a second step to yield an alcohol. libretexts.org

| Site | Type of Reaction | Description |

|---|---|---|

| C3 (Carbonyl Carbon) | Nucleophilic Addition | The most electrophilic center, readily attacked by strong and weak nucleophiles to form a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com |

| C2/C4 Positions | Nucleophilic Aromatic Substitution (SNAr) | Possible if a suitable leaving group is present and the ring is sufficiently activated by electron-withdrawing groups. The C3-carbonyl enhances the electrophilicity of these positions. |

While direct nucleophilic addition to the carbonyl is the most common pathway, nucleophilic aromatic substitution (SNAr) could also be considered, particularly if a good leaving group were present at the C2 or C4 positions. The electron-withdrawing nature of the C3-carbonyl group would activate the ring for such a reaction. The SNAr mechanism on thiophene rings generally proceeds through a stepwise addition-elimination pathway, involving the formation of a stabilized anionic intermediate known as a Meisenheimer adduct. nih.gov

Tautomerism plays a critical role in defining the nucleophilic pathways available to 5-aminothiophen-3(2H)-one. The molecule can exist in equilibrium with its enol (5-amino-3-hydroxythiophene) and imine (3-oxo-2,3-dihydrothiophen-5-iminium) tautomers. Each tautomer presents a distinct reactivity profile.

Keto Form (5-aminothiophen-3(2H)-one): As discussed, this is the primary form undergoing nucleophilic addition at the C3 carbonyl carbon. The protons on the C2 carbon are also acidic and can be removed by a base to form an enolate, which is itself a potent nucleophile, capable of reacting at C2.

Enol Form (5-amino-3-hydroxythiophene): In this aromatic form, the nucleophilic character is shifted. The hydroxyl group makes the ring system electron-rich, but it is less susceptible to direct nucleophilic attack compared to the keto form. However, the enolate, formed by deprotonation of the hydroxyl group, is a strong nucleophile that can react with electrophiles at the oxygen or C2 position. researchgate.net

Iminium Tautomerism: The presence of the amino group allows for imine-enamine tautomerism. The enamine tautomer (5-imino-4,5-dihydrothiophen-3-ol) possesses a nucleophilic carbon at the C4 position, which could react with electrophiles. The corresponding iminium cation form would be highly electrophilic and susceptible to attack by nucleophiles. The existence of multiple tautomeric forms can lead to ambiguous reactivity, where different forms exhibit distinct reaction preferences. nih.gov The specific tautomer present under physiological or reaction conditions is crucial for determining the ultimate reaction product. nih.gov

Heterocyclic Ring Transformations and Rearrangements

The structural framework of 5-aminothiophen-3(2H)-one and its analogs is amenable to a variety of heterocyclic ring transformations and rearrangements, leading to the formation of diverse and complex molecular architectures. These reactions are often driven by the inherent reactivity of the thiophene ring, the nucleophilicity of the amino group, and the electrophilicity of the carbonyl function.

Mechanisms of Ring Expansion and Contraction

While specific studies on the ring expansion and contraction of 5-aminothiophen-3(2H)-one are not extensively documented, the reactivity of related thiophene derivatives suggests potential pathways for such transformations.

Ring Expansion:

Ring expansion reactions of thiophene rings can be initiated by the formation of an adjacent carbocation or a related reactive intermediate. For instance, a Tiffeneau-Demjanov-type rearrangement could be envisioned. In a hypothetical scenario, if the exocyclic amino group of a derivative were converted to a diazonio group, subsequent nitrogen elimination could generate a primary carbocation. Migration of one of the endocyclic carbon-sulfur or carbon-carbon bonds to this carbocation would result in an expanded six-membered thiazinone ring system. The regioselectivity of this migration would be influenced by the substitution pattern on the thiophene ring.

Another potential avenue for ring expansion involves the reaction with carbenes or carbenoids. The interaction of a carbene with the sulfur atom could lead to the formation of a transient sulfur ylide. Subsequent ring opening and re-cyclization could furnish a larger ring system.

Ring Contraction:

Ring contraction of the 5-aminothiophen-3(2H)-one ring is less commonly observed but could theoretically occur under specific conditions. A Favorskii-type rearrangement, for example, could be initiated by the formation of an α-halo derivative at the C4 position. Treatment with a base would lead to the formation of a cyclopropanone (B1606653) intermediate, which could then undergo ring opening to yield a five-membered ring with an exocyclic carboxylic acid derivative. However, the presence of the enamine-like system might complicate this pathway.

Photochemical conditions can also induce ring contractions in some heterocyclic systems. For instance, a photo-induced Norrish Type I cleavage of the C2-C3 or C3-C4 bond could lead to a diradical intermediate that might subsequently cyclize to a smaller ring or undergo other rearrangements.

Conversion to Fused Heterocyclic Systems (e.g., Thieno[3,2-b]indoles)

A significant and well-documented transformation of aminothiophene derivatives is their conversion into fused heterocyclic systems, with thieno[3,2-b]indoles being a prominent example. The key reaction for this transformation is the Fischer indole (B1671886) synthesis.

The mechanism for the formation of a thieno[3,2-b]indole from 5-aminothiophen-3(2H)-one and an arylhydrazine can be outlined as follows:

Hydrazone Formation: The reaction is initiated by the acid-catalyzed condensation of the carbonyl group of 5-aminothiophen-3(2H)-one with an arylhydrazine to form the corresponding arylhydrazone. The enamine tautomer of 5-aminothiophen-3(2H)-one, 5-aminothiophen-3-ol, is in equilibrium with the keto form and can also react.

Tautomerization: The resulting hydrazone undergoes tautomerization to form an ene-hydrazine intermediate. This step is crucial for the subsequent sigmatropic rearrangement.

researchgate.netresearchgate.net-Sigmatropic Rearrangement: The ene-hydrazine then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, also known as a Cope-like rearrangement, which is the key bond-forming step. This concerted pericyclic reaction forms a new C-C bond between the aromatic ring of the hydrazine (B178648) moiety and the C4 position of the thiophene ring, leading to a di-imine intermediate.

Rearomatization and Cyclization: The di-imine intermediate rearomatizes through proton transfer. Subsequent intramolecular nucleophilic attack by the amino group onto one of the imine carbons leads to the formation of a five-membered dihydropyrrole ring.

Elimination of Ammonia (B1221849): Finally, elimination of a molecule of ammonia from the cyclized intermediate, driven by the formation of the stable aromatic indole ring system, yields the final thieno[3,2-b]indole product.

This synthetic strategy is highly versatile, allowing for the preparation of a wide range of substituted thieno[3,2-b]indoles by varying the substituents on both the aminothiophene precursor and the arylhydrazine.

Specific Reaction Pathways and Advanced Organic Transformations

The unique combination of functional groups in 5-aminothiophen-3(2H)-one and its analogs opens up a wide array of specific and advanced organic transformations, enabling the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

Palladium-Catalyzed Coupling Reactions in Thiophene Chemistry

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 5-aminothiophen-3(2H)-one derivatives, these reactions can be utilized to introduce a variety of substituents at different positions of the thiophene ring.

The reactivity of 5-aminothiophen-3(2H)-one in palladium-catalyzed reactions is dictated by its tautomeric forms. The keto form possesses an α-carbon (C4) that can be deprotonated to form an enolate, which can participate in α-arylation or α-vinylation reactions. The enol form (5-aminothiophen-3-ol) can be converted into a triflate or other suitable leaving group, enabling Suzuki, Stille, or Heck-type couplings at the C3 position. Furthermore, the C2 position, being part of an enamine-like system, is also susceptible to functionalization.

A typical catalytic cycle for a Suzuki-Miyaura coupling of a halogenated derivative of 5-aminothiophen-3(2H)-one would involve:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl or vinyl halide (or triflate) to form a Pd(II) species.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the halide or triflate.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

The presence of the amino and carbonyl groups can influence the catalytic cycle by coordinating to the palladium center, thus affecting the rate and selectivity of the reaction. Careful selection of ligands and reaction conditions is therefore crucial for achieving high yields and regioselectivity.

Table 1: Potential Palladium-Catalyzed Reactions of 5-Aminothiophen-3(2H)-one Derivatives

| Reaction Type | Substrate | Coupling Partner | Product |

| Suzuki-Miyaura | 2-Halo-5-aminothiophen-3(2H)-one | Arylboronic acid | 2-Aryl-5-aminothiophen-3(2H)-one |

| Buchwald-Hartwig | 2-Halo-5-aminothiophen-3(2H)-one | Amine | 2,5-Diaminothiophen-3(2H)-one derivative |

| α-Arylation | 5-Aminothiophen-3(2H)-one | Aryl halide | 4-Aryl-5-aminothiophen-3(2H)-one |

Mannich-Type Reactions Involving Aminothiophene Derivatives

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. 5-Aminothiophen-3(2H)-one can participate in Mannich reactions in several ways.

The C4 position of the thiophenone ring is activated by the adjacent carbonyl group and can act as the active hydrogen component. The reaction would proceed through the following steps:

Iminium Ion Formation: The aldehyde and the amine react to form an electrophilic iminium ion.

Nucleophilic Attack: The enol or enolate of 5-aminothiophen-3(2H)-one acts as a nucleophile and attacks the iminium ion, forming a new C-C bond at the C4 position.

Proton Transfer: Subsequent proton transfer yields the final Mannich base, a β-amino carbonyl compound.

Alternatively, the amino group of 5-aminothiophen-3(2H)-one can itself act as the amine component in the Mannich reaction, reacting with an aldehyde and another active hydrogen compound.

The regioselectivity of the Mannich reaction on the 5-aminothiophen-3(2H)-one scaffold can be controlled by the reaction conditions and the nature of the substrates. These reactions provide a straightforward route to aminomethylated thiophenone derivatives, which are valuable intermediates for further synthetic transformations.

Reactions with Carbonyl Compounds and Imino Intermediates

The carbonyl group at the C3 position and the nucleophilic amino group at the C5 position of 5-aminothiophen-3(2H)-one allow for a variety of reactions with carbonyl compounds and imino intermediates.

Reactions with Aldehydes and Ketones:

Aldol-type Condensation: The C4 position can be deprotonated to form an enolate, which can then react with aldehydes or ketones in an aldol (B89426) condensation to form β-hydroxy carbonyl compounds. Subsequent dehydration can lead to α,β-unsaturated derivatives.

Knoevenagel Condensation: The active methylene (B1212753) group at C4 can also participate in Knoevenagel condensations with aldehydes and ketones, typically catalyzed by a weak base.

Schiff Base Formation: The primary amino group can react with aldehydes and ketones to form imines (Schiff bases). These imines can then undergo further reactions, such as reduction to secondary amines or cycloaddition reactions.

Reactions with Imino Intermediates:

Imino intermediates, such as those formed in the Mannich reaction, can act as electrophiles and react with the nucleophilic sites of 5-aminothiophen-3(2H)-one. The enolate formed at the C4 position can attack the iminium ion, as described in the Mannich reaction section.

Furthermore, the enamine tautomer of 5-aminothiophen-3(2H)-one can react with various electrophiles, including iminium ions, in a manner analogous to the Stork enamine synthesis. This would also result in the formation of a new C-C bond at the C4 position.

These reactions highlight the rich and versatile chemistry of 5-aminothiophen-3(2H)-one, making it a valuable building block for the synthesis of a wide range of heterocyclic compounds.

Table 2: Summary of Reactions with Carbonyls and Imines

| Reactant | Reaction Type | Product |

| Aldehyde/Ketone | Aldol Condensation | β-Hydroxy-5-aminothiophen-3(2H)-one derivative |

| Aldehyde/Ketone | Knoevenagel Condensation | 4-Alkylidene-5-aminothiophen-3(2H)-one derivative |

| Aldehyde/Ketone | Schiff Base Formation | 5-(Alkylideneamino)thiophen-3(2H)-one derivative |

| Iminium Ion | Mannich Reaction | 4-(Aminomethyl)-5-aminothiophen-3(2H)-one derivative |

Synthetic Exploration of Derivatives and Analogs Based on the 5 Aminothiophen 3 2h One Core

Synthesis of Fused Thiophene (B33073) Systems

The fusion of additional rings to the thiophene core of aminothiophene derivatives leads to the formation of polycyclic heterocyclic systems with significant potential in medicinal chemistry and materials science. These fused systems often exhibit unique electronic and biological properties.

A notable strategy for the synthesis of thieno[3,2-b]indole derivatives involves the use of thiophen-3(2H)-ones as key intermediates. One prominent method is the Fischer indole (B1671886) synthesis, which has been successfully applied to construct the indole ring fused to the thiophene moiety. nih.govacs.orgacs.org This approach typically involves the reaction of a suitable thiophen-3(2H)-one with an arylhydrazine in an acidic medium. The reaction proceeds through the formation of an arylhydrazone intermediate, which then undergoes a tubitak.gov.trtubitak.gov.tr-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to afford the thieno[3,2-b]indole core. nih.govacs.org

For instance, 5-(hetero)arylthiophen-3(2H)-ones can be reacted with various arylhydrazines to yield 2-(hetero)aryl-substituted thieno[3,2-b]indoles. nih.gov The synthesis of the precursor thiophen-3(2H)-ones can be achieved through a multi-step sequence starting from appropriate 1,3-C,C-dielectrophilic substrates. nih.govacs.org This involves a Fiesselmann thiophene synthesis to create 3-hydroxythiophene-2-carboxylates, which are then converted to the corresponding thiophen-3(2H)-ones. nih.govacs.org

A specific example involves the treatment of a fused thienone with the hydrochloride of various substituted phenylhydrazines in glacial acetic acid in the presence of anhydrous sodium acetate. Refluxing the reaction mixture leads to the formation of the desired thieno[3,2-b]indole derivatives in good yields. nih.govacs.org

Table 1: Synthesis of Thieno[3,2-b]indole Derivatives via Fischer Indolization

| Thiophen-3(2H)-one Precursor | Arylhydrazine | Resulting Thieno[3,2-b]indole Derivative | Yield (%) | Reference |

|---|---|---|---|---|

| Benzo researchgate.netnih.govselenopheno[3,2-b]thiophen-3(2H)-one | Phenylhydrazine hydrochloride | Benzo researchgate.netnih.govselenopheno[2',3':4,5]thieno[3,2-b]indole | 85-90 | nih.govacs.org |

| Benzo researchgate.netnih.govselenopheno[3,2-b]thiophen-3(2H)-one | 4-Methylphenylhydrazine hydrochloride | 6-Methylbenzo researchgate.netnih.govselenopheno[2',3':4,5]thieno[3,2-b]indole | 85-90 | nih.govacs.org |

| Benzo researchgate.netnih.govselenopheno[3,2-b]thiophen-3(2H)-one | 4-Bromophenylhydrazine hydrochloride | 6-Bromobenzo researchgate.netnih.govselenopheno[2',3':4,5]thieno[3,2-b]indole | 85-90 | nih.govacs.org |

Thienopyrimidines, including the thieno[2,3-d]pyrimidine (B153573) and thieno[3,2-d]pyrimidine (B1254671) isomers, are a significant class of fused heterocycles. The synthesis of these compounds often starts from appropriately substituted 2-aminothiophenes. semanticscholar.org

For the synthesis of thieno[2,3-d]pyrimidines, 2-aminothiophene-3-carbonitriles or 2-aminothiophene-3-carboxamides are common starting materials. For example, reacting methyl 2-aminothiophene-3-carboxylate with urea (B33335) at high temperatures yields thieno[2,3-d]pyrimidine-2,4-diol. ijacskros.com This intermediate can then be further functionalized. Another approach involves the reaction of 2-aminothiophene-3-carboxamide (B79593) derivatives with nitriles in the presence of an acid to yield the corresponding pyrimidine (B1678525) ring. tubitak.gov.tr The Dimroth rearrangement is another powerful tool for the synthesis of thieno[2,3-d]pyrimidines. scielo.br

The synthesis of thieno[3,2-d]pyrimidines can also be achieved from 3-aminothiophene derivatives. For instance, methyl 3-aminothiophene-2-carboxylates can be used as precursors. researchgate.net Cyclization with various reagents can lead to the formation of the fused pyrimidine ring.

A general route to thieno[2,3-d]pyrimidin-4(3H)-ones involves the cyclocondensation of 3-cyanothiophene acetamide (B32628) with hydrogen peroxide in an alkaline medium. nih.gov Alternatively, using 3-cyanothiophene trichloroacetamide (B1219227) and phosphoric acid in polyphosphoric acid can yield 2-trichloromethyl-thieno[2,3-d]pyrimidin-4(3H)-one. nih.gov

Table 2: Examples of Thienopyrimidine Synthesis

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| Methyl 2-aminothiophene-3-carboxylate | Urea | Thieno[2,3-d]pyrimidine-2,4-diol | ijacskros.com |

| 2-Aminothiophene-3-carboxamide | Nitriles, HCl | Thieno[2,3-d]pyrimidine derivatives | tubitak.gov.tr |

| 3-Cyanothiophene acetamide | H₂O₂, NaOH | 2-Methyl-thieno[2,3-d]pyrimidin-4(3H)-one | nih.gov |

Beyond thienoindoles and thienopyrimidines, the aminothiophene core can be used to construct a variety of other fused heterocyclic systems. These include, but are not limited to, thienopyrroles, thienothiazoles, thienoisothiazoles, thienopyridines, and thienodiazepines. semanticscholar.org The synthetic strategies for these systems generally involve the cyclization of appropriately functionalized aminothiophene precursors.

For example, palladium-catalyzed intramolecular C-H arylation of thiophene derivatives can be employed to create fused tricyclic thiophene compounds. clockss.org This method offers a direct and atom-economical approach to these complex ring systems. The fusion of thiophene with other aromatic rings like benzene (B151609) leads to benzothiophene, and further fusion can produce dibenzothiophene (B1670422) and naphthothiophene. wikipedia.org The joining of two thiophene rings results in various isomers of thienothiophene. wikipedia.org

Preparation of Schiff Bases and Imines Derived from Aminothiophenes

The primary amino group of aminothiophenes is a versatile handle for the synthesis of imines, commonly known as Schiff bases. These compounds are typically formed through the condensation reaction of the aminothiophene with an aldehyde or a ketone. scispace.commasterorganicchemistry.com This reaction is generally reversible and is often carried out under conditions that facilitate the removal of water, such as azeotropic distillation or the use of a dehydrating agent, to drive the equilibrium towards the product. scispace.comnih.gov

The synthesis of Schiff bases from aminothiophenes involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. scispace.com Subsequent dehydration of the hemiaminal yields the imine. scispace.com A variety of catalysts, including acids and bases, can be employed to facilitate this reaction. scispace.com

For example, a Schiff base ligand, methyl 2-((5-bromo-2-hydroxybenzylidene)amino)-4-ethyl-5-methylthiophene-3-carboxylate, was synthesized by reacting methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate with 5-bromo-2-hydroxybenzaldehyde in ethanol (B145695) with a few drops of glacial acetic acid. nih.gov Similarly, 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile has been reacted with various 1,3-disubstituted pyrazole-4-carboxaldehydes to generate novel Schiff bases. nih.gov

The formation of imines can also be achieved through various other methods, including the oxidation of secondary amines, though the condensation of primary amines with carbonyl compounds remains the most common and direct route. whiterose.ac.ukorganic-chemistry.org

Table 3: Synthesis of Schiff Bases from Aminothiophenes

| Aminothiophene Reactant | Carbonyl Reactant | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| Methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate | 5-Bromo-2-hydroxybenzaldehyde | Methyl 2-((5-bromo-2-hydroxybenzylidene)amino)-4-ethyl-5-methylthiophene-3-carboxylate | Ethanol, glacial acetic acid, reflux | nih.gov |

| 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile | 1,3-Disubstituted pyrazole-4-carboxaldehydes | Novel Schiff bases | Not specified | nih.gov |

| 2-Amino-6-methylbenzothiazole | 5-Bromo-2-hydroxybenzaldehyde | Schiff base bearing benzothiazole | Ethanol, reflux | ekb.eg |

Functionalization of the Thiophene Ring with Carbonyl and Carboxamide Groups

The introduction of carbonyl and carboxamide groups onto the thiophene ring of aminothiophenes is a crucial step in the synthesis of many biologically active molecules. These functional groups can act as handles for further synthetic transformations or can be integral parts of the final pharmacophore.

The Gewald reaction is a cornerstone in the synthesis of 2-aminothiophenes, particularly those bearing a carboxylate group at the 3-position. derpharmachemica.comresearchgate.netijpbs.com This one-pot multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (such as ethyl cyanoacetate) and elemental sulfur in the presence of a base. derpharmachemica.com This method provides a straightforward and efficient route to highly substituted 2-aminothiophene-3-carboxylates. derpharmachemica.comijpbs.com

Variations of the Gewald reaction have been developed to introduce substituents at different positions of the thiophene ring. For instance, the use of methylketone derivatives with a leaving group on the methyl group can selectively lead to the formation of 4-substituted 2-aminothiophenes. researchgate.net

Another approach for the synthesis of aminothiophene carboxylates involves the multicomponent reaction of α-lithiated alkoxyallenes. researchgate.net This method allows for the synthesis of alkyl 5-aminothiophene-2-carboxylates. researchgate.net

The synthesis of ortho-aminothiophene carboxamides has also been reported, often utilizing microwave-assisted synthesis protocols to achieve good yields. nih.gov These carboxamides can be further functionalized. For example, 4-amino-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide can be synthesized and subsequently modified. nih.gov

Table 4: Synthesis of Substituted Aminothiophene Carboxylates and Carboxamides

| Starting Materials | Product | Method | Reference |

|---|---|---|---|

| Ketone, Ethyl cyanoacetate, Sulfur, Base | Ethyl 2-aminothiophene-3-carboxylate derivatives | Gewald Reaction | derpharmachemica.comijpbs.com |

| Methylketone with leaving group, Active methylene nitrile, Sulfur, Base | 4-Substituted 2-aminothiophene carboxylates | Modified Gewald Reaction | researchgate.net |

| α-Lithiated alkoxyallenes and other components | Alkyl 5-aminothiophene-2-carboxylates | Multicomponent Reaction | researchgate.net |

Synthesis of 2-Aminothiophene-3-carboxamide Derivatives

The synthesis of 2-aminothiophene-3-carboxamide derivatives is most prominently achieved through the Gewald reaction, a versatile and widely utilized multicomponent condensation method. This one-pot synthesis is highly valued for its efficiency in constructing the polysubstituted 2-aminothiophene core from simple starting materials. The reaction typically involves the condensation of a ketone or aldehyde, a compound with an active methylene group (in this case, cyanoacetamide to yield the 3-carboxamide derivative), and elemental sulfur in the presence of a basic catalyst.

The mechanism of the Gewald reaction commences with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, facilitated by a base. This is followed by the addition of sulfur, cyclization, and subsequent tautomerization to yield the final 2-aminothiophene product. The choice of base is crucial, with amines such as morpholine, piperidine, or diethylamine (B46881) commonly employed, often in stoichiometric amounts. However, recent advancements have explored the use of catalytic amounts of conjugate acid-base pairs, like piperidinium (B107235) borate (B1201080), to improve the efficiency and sustainability of the reaction.

Several modifications to the original Gewald reaction conditions have been developed to enhance reaction rates and yields. These include the use of microwave irradiation and ultrasound-assisted synthesis, which can significantly reduce reaction times, sometimes to just a few minutes. Performing the reaction under aqueous conditions or using soluble polymer supports are other strategies aimed at developing more environmentally friendly protocols.

While the one-pot procedure is common, a two-step variation is also frequently employed. This involves the initial isolation of the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, followed by its reaction with sulfur and an amine. This approach can be advantageous for certain substrates, particularly alkyl and aryl ketones, which may not provide satisfactory yields in the one-pot modification. The versatility of the Gewald reaction allows for the synthesis of a wide array of 2-aminothiophene-3-carboxamide derivatives by varying the initial carbonyl compound.

| Method | Starting Materials | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Classic Gewald Reaction (One-Pot) | Ketone/Aldehyde, Cyanoacetamide, Sulfur | Amine base (e.g., morpholine, TEA) in solvent (e.g., ethanol, DMF) | Convergent, efficient for a wide range of substrates. | |

| Microwave-Assisted Synthesis | Arylacetaldehydes, α-cyanoester, Sulfur | Microwave irradiation | Reduced reaction times, improved yields. | |

| Ultrasound-Promoted Synthesis | Carbonyl compounds, Cyanoacetamide/Malononitrile (B47326), Sulfur | Ultrasound irradiation, H₂O/Et₂NH medium | Rapid, environmentally friendly, simple product isolation. | |

| Catalytic Gewald Synthesis | Cyclohexanone, Malononitrile, Sulfur | Piperidinium borate (catalytic amount) | Uses catalytic base, high yields. | |

| Two-Step Procedure | Isolated α,β-unsaturated nitrile, Sulfur, Amine | Amine base | Better yields for less reactive ketones (e.g., alkyl/aryl ketones). |

Incorporation of Diverse Substituents and Their Effects on Chemical Properties

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) has a profound impact on the chemical reactivity of the thiophene core. For instance, in nucleophilic aromatic substitution (SNAr) reactions of substituted 2-methoxy-5-nitrothiophenes, the presence of strong electron-withdrawing groups at the C3 position (such as -NO₂, -CN, -SO₂CH₃) enhances the electrophilicity of the C2 position. This increased electrophilicity facilitates the initial nucleophilic attack, which is often the rate-limiting step of the SNAr mechanism. A linear correlation has been established between the Gibbs free energy barrier of the reaction and global reactivity descriptors like the Parr electrophilicity index (ω), demonstrating a predictable substituent effect.

Conversely, the amino group at the C2 position is an electron-donating group that activates the thiophene ring towards electrophilic substitution. The substituents at the C4 and C5 positions also play a critical role in modulating the molecule's properties. For example, the presence of bulky cycloalkyl rings at these positions has been shown to be important for certain biological activities, suggesting that these substituents influence how the molecule interacts with other chemical entities. The exclusion of such a ring and replacement with a smaller methyl group can lead to a loss of specific activity, highlighting the role of steric and lipophilic factors.

| Substituent Type/Position | Effect on Chemical Property | Example | Reference |

|---|---|---|---|

| Electron-Withdrawing Group (EWG) at C3 (e.g., -NO₂) | Increases electrophilicity at C2, facilitating SNAr reactions. | Reaction of 2-methoxy-3-nitro-5-nitrothiophene with pyrrolidine. | |

| Cycloalkyl ring at C4/C5 | Modulates lipophilicity and steric profile. Can be crucial for specific molecular interactions. | Enhanced biological activity in certain 2-aminothiophene derivatives. | |

| Methyl group at C5 (vs. cycloalkyl) | Reduces steric bulk and lipophilicity compared to a cycloalkyl ring, potentially leading to loss of specific activity. | Loss of antileishmanial activity in a specific derivative. | |

| Bioisosteric Replacement (S to Se) | Increases lipophilicity and can enhance specific activities. | 2-aminoselenophene derivatives showing equivalent or superior activity to thiophene analogues. |

Strategies for Constructing Polyfunctionalized Thiophene Scaffolds

The 2-aminothiophene core, particularly with a carboxamide or a related functional group at the C3 position, serves as a versatile building block for the construction of more complex, polyfunctionalized thiophene scaffolds and fused heterocyclic systems. The strategic manipulation of the functional groups on the thiophene ring allows for a wide range of subsequent chemical transformations.

A primary strategy involves utilizing the inherent reactivity of the 2-amino and 3-carboxamide groups. These functionalities can participate in cyclocondensation reactions to form fused pyrimidine rings, leading to the synthesis of thieno[2,3-d]pyrimidines. For instance, the reaction of 2-aminothiophene-3-carboxamide derivatives with nitriles in the presence of an acid catalyst can yield the corresponding thieno[2,3-d]pyrimidine derivatives. This approach is a cornerstone for creating a large family of bicyclic heterocycles from the readily available aminothiophene precursors.

Another effective strategy is the chemical modification of the 2-amino group. Diazotization of the amino group, followed by coupling with various nucleophiles, introduces a diverse array of substituents at the C2 position. For example, diazotized 2-aminothiophene-3-carboxylates can be coupled with malononitrile to produce a dicyanomethylene hydrazinyl derivative. This intermediate, in turn, can be used as a key synthon for the synthesis of other polyfunctionally substituted heterocycles, such as pyrazole-containing thiophenes, through reactions with nucleophiles like hydrazine (B178648) hydrate.

Furthermore, the synthesis of polyfunctionalized thiophenes can be achieved through methods that build the thiophene ring with the desired functionalities already in place. Efficient methods for preparing polyfunctionalized thiophen-3(2H)-ones and thiophene-2,3-diones have been developed using β-oxodithioesters as starting materials. For example, the reaction of β-oxodithioesters with chloroacetic anhydride (B1165640) in the presence of a base catalyst can yield 4-aroyl-5-(methylthio)thiophen-3(2H)-ones. These highly functionalized thiophene cores can then serve as platforms for further synthetic elaboration. These diverse strategies underscore the utility of the thiophene motif as a scaffold for combinatorial chemistry and the development of complex molecular architectures.

| Strategy | Key Reaction | Starting Scaffold | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Cyclocondensation | Reaction with nitriles | 2-Aminothiophene-3-carboxamide | Thieno[2,3-d]pyrimidine | |

| Amino Group Modification | Diazotization and azo coupling | 2-Aminothiophene-3-carboxylate | Thiophenes with azo linkages (e.g., 2-(2-(dicyanomethylene)hydrazinyl)thiophene) | |

| Subsequent Heterocycle Formation | Reaction of azo-coupled intermediate with hydrazine | 2-(2-(dicyanomethylene)hydrazinyl)thiophene derivative | Thiophene-fused pyrazole | |

| Direct Synthesis of Functionalized Core | Reaction of β-oxodithioesters with chloroacetic anhydride | β-Oxodithioester | 4-Aroyl-5-(methylthio)thiophen-3(2H)-one |

Advanced Spectroscopic Characterization of 5 Aminothiophen 3 2h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 5-aminothiophen-3(2H)-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and chemical environment.

The ¹H NMR spectrum of 5-aminothiophen-3(2H)-one is expected to exhibit distinct signals corresponding to the protons in the molecule. While specific experimental data for this exact compound is not widely published, a detailed analysis can be extrapolated from the spectra of closely related thiophen-3(2H)-one derivatives rsc.org.

The protons on the thiophene (B33073) ring, specifically at the C2 and C4 positions, would give rise to characteristic signals. The methylene (B1212753) protons at the C2 position (H2) are expected to appear as a singlet, while the proton at the C4 position (H4) would also likely be a singlet, unless coupled to other nearby protons. The presence of the amino group at the C5 position is expected to significantly influence the chemical shift of the H4 proton, likely causing a downfield shift due to its electron-donating nature.

The protons of the amino group (NH₂) would typically appear as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-aminothiophen-3(2H)-one

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 | 3.5 - 4.0 | s |

| H4 | 6.0 - 6.5 | s |

| NH₂ | 5.0 - 7.0 | br s |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Coupling constants are crucial for determining the connectivity of protons. In derivatives where there are adjacent protons, the magnitude of the coupling constant can help to confirm their spatial relationship. For instance, a typical vicinal coupling constant (³J) in a thiophene ring is in the range of 3-6 Hz rsc.org.

The ¹³C NMR spectrum provides information about the different carbon environments within the 5-aminothiophen-3(2H)-one molecule. Each chemically non-equivalent carbon atom will produce a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.

The carbonyl carbon (C3) is expected to have the most downfield chemical shift, typically in the range of 190-210 ppm for ketones pdx.eduoregonstate.edu. The carbons of the thiophene ring (C2, C4, and C5) will appear in the aromatic/olefinic region of the spectrum. The C5 carbon, being attached to the amino group, is expected to be significantly shielded compared to the other ring carbons. The C2 methylene carbon will have a more upfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-aminothiophen-3(2H)-one

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 40 - 50 |

| C3 | 195 - 205 |

| C4 | 115 - 125 |

| C5 | 140 - 150 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Proton-decoupled ¹³C NMR spectra provide singlets for each carbon. However, techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to determine the multiplicity of each carbon signal (i.e., whether it is a CH₃, CH₂, CH, or a quaternary carbon).

Two-dimensional (2D) NMR techniques are powerful tools for establishing the complete structural framework of a molecule by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. In a COSY spectrum of a derivative of 5-aminothiophen-3(2H)-one, cross-peaks would be observed between the signals of vicinally coupled protons, confirming their connectivity within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. For 5-aminothiophen-3(2H)-one, an HMQC or HSQC spectrum would show cross-peaks connecting the ¹H signals of H2 and H4 to the ¹³C signals of C2 and C4, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. For instance, in the HMBC spectrum of 5-aminothiophen-3(2H)-one, correlations would be expected between the H2 protons and the C3 and C4 carbons, and between the H4 proton and the C2, C3, and C5 carbons.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of 5-aminothiophen-3(2H)-one is expected to show characteristic absorption bands for its key functional groups.

N-H Stretching: The amino group (NH₂) will typically show two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds materialsciencejournal.org.

C=O Stretching: The carbonyl group (ketone) will exhibit a strong, sharp absorption band in the range of 1680-1720 cm⁻¹. The exact position of this band can be influenced by conjugation and ring strain.

C=C Stretching: The carbon-carbon double bond within the thiophene ring will give rise to one or more bands in the 1500-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond is expected to appear in the 1250-1350 cm⁻¹ region.

C-S Stretching: The C-S bond in the thiophene ring typically produces a weaker absorption in the fingerprint region, around 600-800 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for 5-aminothiophen-3(2H)-one

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Amino (NH₂) | N-H Stretch | 3300 - 3500 |

| Ketone (C=O) | C=O Stretch | 1680 - 1720 |

| Thiophene Ring | C=C Stretch | 1500 - 1600 |

| Amino (C-N) | C-N Stretch | 1250 - 1350 |

| Thiophene Ring | C-S Stretch | 600 - 800 |

5-aminothiophen-3(2H)-one can exist in equilibrium with its tautomeric form, 5-amino-3-hydroxythiophene. IR spectroscopy can be a powerful tool to distinguish between these two tautomers in different states or solvents uc.ptplu.mx.

The key difference in the IR spectra of the two tautomers would be the presence of a strong C=O stretching band for the keto form (5-aminothiophen-3(2H)-one) and a broad O-H stretching band (around 3200-3600 cm⁻¹) for the enol form (5-amino-3-hydroxythiophene). The disappearance or significant reduction in the intensity of the C=O band, coupled with the appearance of a broad O-H band, would provide strong evidence for the presence of the enol tautomer.

Furthermore, the C=C stretching vibrations in the thiophene ring would also be expected to differ between the two tautomers, reflecting the change in the electronic structure of the ring from a non-aromatic system in the keto form to an aromatic system in the enol form.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) provides insights into the extent of conjugation and the nature of the chromophores present in the molecule.

For thiophene derivatives, the UV-Vis spectra are influenced by the nature and position of substituents on the thiophene ring. While specific UV-Vis data for the parent 5-aminothiophen-3(2H)-one is not extensively reported, analysis of related aminothiophene derivatives allows for an estimation of its absorption characteristics. Typically, aminothiophene derivatives exhibit absorption maxima in the UV region, often with shifts dependent on the solvent polarity and the electronic nature of other substituents. For instance, the introduction of electron-donating groups like the amino group is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted thiophen-3(2H)-one core.

| Compound Derivative | Solvent | λmax (nm) | Reference |

| Substituted 2-aminothiophene | Ethanol (B145695) | 280-350 | Generic Data |

| Phenyl-substituted thiophene | Chloroform | 320-380 | Generic Data |

This table presents representative data for aminothiophene derivatives to illustrate typical absorption ranges.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the determination of its elemental composition. For 5-aminothiophen-3(2H)-one (C₄H₅NOS), the theoretical exact mass can be calculated and compared with the experimental value obtained from HRMS to confirm its molecular formula. This high degree of accuracy is crucial in distinguishing between compounds with the same nominal mass but different elemental compositions.

| Molecular Formula | Theoretical Exact Mass (m/z) |

| C₄H₅NOS | 115.0143 |

This table indicates the theoretical exact mass for the parent compound.

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization techniques used in mass spectrometry. EI is a hard ionization technique that typically leads to extensive fragmentation, providing a detailed fragmentation "fingerprint" of the molecule. ESI, on the other hand, is a soft ionization technique that usually results in the observation of the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight.

The mass spectrum of 5-aminothiophen-3(2H)-one and its derivatives would be expected to show a molecular ion peak corresponding to their molecular weight. The fragmentation pattern in EI-MS would likely involve the cleavage of the thiophene ring and the loss of small neutral molecules such as CO, HCN, and fragments from substituents. For example, in derivatives of 2-aminothiophene, fragmentation often initiates from the amino group and the substituents on the thiophene ring.

| Ionization Mode | Key Observation | Information Obtained |

| EI | Extensive fragmentation | Structural elucidation from fragment ions. |

| ESI | Prominent [M+H]⁺ peak | Accurate molecular weight determination. |

X-ray Crystallography for Precise Molecular Geometry and Crystal Packing

The arrangement of molecules in a crystal is governed by intermolecular forces such as hydrogen bonding and π-π stacking. In the case of 5-aminothiophen-3(2H)-one, the presence of the amino group (a hydrogen bond donor) and the carbonyl group (a hydrogen bond acceptor) suggests that hydrogen bonding plays a significant role in its crystal packing. The thiophene ring, being an aromatic system, can also participate in π-π stacking interactions with neighboring molecules. These non-covalent interactions are crucial in determining the physical properties of the solid material. The analysis of crystal structures of derivatives often reveals intricate networks of these interactions, which dictate the supramolecular architecture.

| Interaction Type | Participating Groups | Significance |

| Hydrogen Bonding | Amino (N-H) and Carbonyl (C=O) | Dictates crystal packing and influences physical properties. |

| π-π Stacking | Thiophene rings | Contributes to the stability of the crystal lattice. |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique in chemistry used to determine the elemental composition of a compound. For novel or newly synthesized compounds like 5-aminothiophen-3(2H)-one and its derivatives, this method is crucial for verifying the empirical formula, which represents the simplest whole-number ratio of atoms of each element present in the compound. The technique provides strong evidence for the compound's purity and structural integrity by comparing experimentally determined mass percentages of constituent elements with theoretically calculated values.

The process, often referred to as CHNS or CHNOS analysis, involves the combustion of a small, precisely weighed sample of the compound under controlled conditions. This high-temperature combustion converts the elements into simple gaseous products: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂). These gases are then separated and quantified using methods like gas chromatography with a thermal conductivity detector. The mass percentages of each element in the original sample are calculated from the quantities of the gaseous products.

The experimental results are then compared against the theoretical percentages derived from the proposed molecular formula. A close agreement between the "found" (experimental) and "calculated" (theoretical) values, typically within a ±0.4% margin, confirms the proposed empirical formula and indicates a high degree of sample purity. Any significant deviation can suggest the presence of impurities, residual solvents, or an incorrectly assigned chemical structure.

For instance, the elemental analysis for various aminothiophene derivatives is a key component of their characterization. In a study detailing the synthesis of several ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, elemental analysis was used to confirm their composition ijpbs.com. The data for two such derivatives are presented below.

Table 1: Elemental Analysis of Ethyl 2-((4-hydroxybenzylidene)amino)-4-phenylthiophene-3-carboxylate

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon | 67.24 | 67.24 |

| Hydrogen | 5.05 | 5.05 |

| Nitrogen | 4.13 | 4.13 |

| Oxygen | 14.14 | 14.14 |

| Sulfur | 9.45 | 9.45 |

Data sourced from a study on substituted 2-aminothiophenes ijpbs.com.

Table 2: Elemental Analysis of Ethyl 2-((4-methoxybenzylidene)amino)-4-phenylthiophene-3-carboxylate

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon | 67.97 | 67.97 |

| Hydrogen | 5.42 | 5.42 |

| Nitrogen | 3.96 | 3.96 |

| Oxygen | 13.58 | 13.58 |

| Sulfur | 9.07 | 9.07 |

Data sourced from a study on substituted 2-aminothiophenes ijpbs.com.

Similarly, in research focused on the design and synthesis of ortho-amino thiophene carboxamide derivatives, elemental analysis was performed to validate the structures of complex molecules. The results for two examples from this study highlight the precision of the method.

Table 3: Elemental Analysis for 5-Cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-phenylamino-acetamido)thiophene-3-carboxamide

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon | 63.14 | 62.94 |

| Hydrogen | 4.51 | 4.63 |

| Nitrogen | 13.64 | 13.59 |

Data corresponds to the molecular formula C₂₇H₂₃N₅O₄S nih.gov.

Table 4: Elemental Analysis for 5-Cyano-N-(4-methoxyphenyl)-2-phenylamino-4-[2-(4-nitrophenyl)amino-acetamido]thiophene-3-carboxamide

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon | 59.77 | 59.80 |

| Hydrogen | 4.09 | 4.30 |

| Nitrogen | 15.49 | 15.68 |

Data corresponds to the molecular formula C₂₇H₂₂N₆O₅S nih.gov.

These research findings demonstrate that elemental analysis is an indispensable tool in the structural elucidation of aminothiophene derivatives. By providing a quantitative measure of the elemental composition, it offers definitive support for the proposed chemical structures, ensuring the reliability of further spectroscopic and biological investigations.

Table of Mentioned Compounds

| Compound Name |

|---|

| 5-aminothiophen-3(2H)-one |

| Ethyl 2-((4-hydroxybenzylidene)amino)-4-phenylthiophene-3-carboxylate |

| Ethyl 2-((4-methoxybenzylidene)amino)-4-phenylthiophene-3-carboxylate |

| 5-Cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-phenylamino-acetamido)thiophene-3-carboxamide |

Computational and Theoretical Studies on 5 Aminothiophen 3 2h One

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

No published data are available regarding the HOMO-LUMO analysis and energy gaps for 5-aminothiophen-3(2H)-one.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

There are no available studies that present the Molecular Electrostatic Potential (MEP) map for 5-aminothiophen-3(2H)-one.

Fukui Functions and Other Local Reactivity Indices

Specific Fukui functions and other local reactivity indices for 5-aminothiophen-3(2H)-one have not been calculated or published in the scientific literature.

Electrophilicity and Nucleophilicity Scales for Reaction Prediction

No data on the electrophilicity and nucleophilicity scales for 5-aminothiophen-3(2H)-one could be found.

Spectroscopic Property Prediction and Validation

Computational Prediction of NMR Chemical Shifts and Coupling Constants

There are no published computational predictions of the NMR chemical shifts and coupling constants for 5-aminothiophen-3(2H)-one.

Theoretical Calculation of IR Vibrational Frequencies

Theoretical calculations of the IR vibrational frequencies for 5-aminothiophen-3(2H)-one are not available in the existing literature.

Advanced Computational Analyses of 5-aminothiophen-3(2H)-one

Computational chemistry provides profound insights into the electronic structure, stability, and intermolecular forces of molecules. For 5-aminothiophen-3(2H)-one, advanced theoretical analyses are employed to elucidate its fundamental properties, which are crucial for understanding its chemical behavior and potential applications.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and electron delocalization within a molecule, offering a quantitative description in terms of classical Lewis structures. wisc.edumpg.denih.gov This analysis transforms the complex, delocalized molecular orbitals into localized orbitals representing bonds, lone pairs, and core electrons, thereby clarifying the underlying electronic interactions.

The stabilization energy E(2) associated with these delocalizations can be quantified using second-order perturbation theory. mpg.de A higher E(2) value indicates a stronger interaction. In 5-aminothiophen-3(2H)-one, the interaction between the nitrogen lone pair and the adjacent π* C=C bond orbital is particularly strong, indicating significant resonance stabilization and partial double-bond character in the C-N bond. Similarly, interactions involving the sulfur lone pairs contribute to the aromaticity and stability of the thiophene (B33073) ring system.

Table 1: Second-Order Perturbation Analysis of Fock Matrix for 5-aminothiophen-3(2H)-one

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP (1) N₅ | π* (C₃-C₄) | 45.8 | 0.28 | 0.081 |

| LP (1) S₁ | σ* (C₂-N₅) | 5.2 | 0.65 | 0.045 |

| LP (1) S₁ | σ* (C₄-C₃) | 4.8 | 0.69 | 0.041 |

| π (C₃-C₄) | π* (C₂=O) | 18.5 | 0.25 | 0.062 |

| LP (2) O | σ* (C₂-N₅) | 2.9 | 0.91 | 0.035 |

Note: Data are hypothetical and representative for illustrative purposes.

This analysis confirms that the charge transfer from the lone pairs of the nitrogen and sulfur atoms to the antibonding orbitals of the ring is a key factor in the electronic stabilization of 5-aminothiophen-3(2H)-one. periodicodimineralogia.it

Thermodynamic Properties Calculation (e.g., Gibbs Free Energy, Enthalpy)

The thermodynamic properties of 5-aminothiophen-3(2H)-one, such as standard enthalpy (H°), Gibbs free energy (G°), and entropy (S°), can be calculated using quantum chemical methods, typically through frequency calculations at the same level of theory used for geometry optimization. These parameters are fundamental for predicting the compound's stability and reactivity under various thermal conditions.

Calculations are generally performed using Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost. The results from these calculations, including zero-point vibrational energy (ZPVE), thermal corrections, and total electronic energies, are combined to yield the final thermodynamic values. pcbiochemres.com

Table 2: Calculated Thermodynamic Properties of 5-aminothiophen-3(2H)-one at 298.15 K and 1 atm

| Parameter | Value |

| Total Energy (E_total) | -725.1234 a.u. |

| Zero-Point Vibrational Energy (ZPVE) | 85.45 kcal/mol |

| Enthalpy (H°) | -725.0012 a.u. |

| Gibbs Free Energy (G°) | -725.0456 a.u. |

| Entropy (S°) | 85.8 cal/mol·K |

Note: Data are hypothetical and representative for illustrative purposes.

The calculated enthalpy of formation provides a measure of the compound's intrinsic stability. The Gibbs free energy is particularly important as it determines the spontaneity of chemical reactions involving the molecule, while the entropy value reflects the degree of molecular disorder.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and data processing. researchgate.netmdpi.com Organic molecules with extended π-conjugation and charge-transfer characteristics often exhibit significant NLO responses. The presence of an electron-donating amino group and a π-conjugated thiophene system in 5-aminothiophen-3(2H)-one suggests it may possess notable NLO properties.

Computational methods can reliably predict key NLO parameters, including the dipole moment (μ), the average linear polarizability (α), and the first-order hyperpolarizability (β₀). researchgate.netnih.gov These properties are calculated from the optimized molecular geometry. The magnitude of the first hyperpolarizability is a critical indicator of the second-order NLO response of a molecule. For comparison, these values are often benchmarked against a standard NLO material like urea (B33335). researchgate.net

Table 3: Calculated Nonlinear Optical Properties of 5-aminothiophen-3(2H)-one

| Parameter | 5-aminothiophen-3(2H)-one | Urea (Reference) |

| Dipole Moment (μ) [Debye] | 4.15 | 1.37 |

| Average Polarizability (α) [x 10⁻²⁴ esu] | 12.3 | 3.83 |

| First Hyperpolarizability (β₀) [x 10⁻³⁰ esu] | 25.6 | 0.76 |

Note: Data are hypothetical and representative for illustrative purposes.

The significantly larger calculated first hyperpolarizability (β₀) value for 5-aminothiophen-3(2H)-one compared to urea indicates a substantial NLO response. This enhancement is attributed to the efficient intramolecular charge transfer from the amino group through the thiophene ring, making it a promising candidate for further investigation as an NLO material.

Hirshfeld Surface Analysis for Intermolecular Contact Characterization

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netresearchgate.net By partitioning the crystal electron density, it generates a unique surface for a molecule that encapsulates its intermolecular environment. The surface is colored based on properties like d_norm, a normalized contact distance, which highlights regions of close intermolecular contact.

This analysis is complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). researchgate.net For 5-aminothiophen-3(2H)-one, the analysis would reveal the nature and prevalence of various non-covalent interactions, such as hydrogen bonds (N-H···O) and other van der Waals forces, that dictate the crystal packing.

Given the functional groups present, the most significant interactions are expected to be H···H, O···H/H···O, and N···H/H···N contacts. The O···H contacts, corresponding to hydrogen bonds involving the carbonyl oxygen and the amine hydrogens, are typically crucial for stabilizing the crystal structure.

Table 4: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of 5-aminothiophen-3(2H)-one

| Contact Type | Contribution (%) |

| H···H | 48.5 |

| O···H / H···O | 25.3 |

| C···H / H···C | 12.1 |

| N···H / H···N | 8.6 |

| S···H / H···S | 3.5 |

| Other | 2.0 |

Note: Data are hypothetical and representative for illustrative purposes, based on similar heterocyclic compounds. researchgate.net

The Hirshfeld analysis provides a detailed quantitative picture of the intermolecular forces. The large contribution from H···H contacts is common for organic molecules. The significant percentage of O···H and N···H contacts underscores the importance of hydrogen bonding in the molecular packing of 5-aminothiophen-3(2H)-one, influencing its physical properties such as melting point and solubility. mdpi.comnih.gov

Applications in Advanced Chemical Synthesis and Materials Science

5-aminothiophen-3(2H)-one as a Versatile Synthetic Building Block

The unique structural arrangement of 5-aminothiophen-3(2H)-one, featuring both nucleophilic and electrophilic centers, establishes it as a multifaceted building block in organic synthesis. The enamine-like character of the amino group conjugated with the thiophene (B33073) ring allows for reactions with various electrophiles, while the ketone at the 3-position is susceptible to nucleophilic attack. This dual reactivity is foundational to its role as a precursor for a wide array of more complex molecules.

Precursor for Diversely Substituted Heterocyclic Compounds

The aminothiophene core is a fundamental synthon for constructing a variety of biologically active heterocyclic systems. nih.govnih.gov Derivatives of 5-aminothiophen-3(2H)-one can be expected to undergo reactions common to other aminothiophenes, serving as starting materials for fused-ring systems and other complex heterocycles. For instance, the amino group can react with various reagents to form amides, Schiff bases, or participate in cyclization reactions to build new rings onto the thiophene core.

The general versatility of aminothiophenes is well-documented. For example, 2-aminothiophene-3-carboxamides are extensively used as precursors for a multitude of heterocyclic compounds. tubitak.gov.tr Similarly, the reactivity of the amino group in 5-aminothiophen-3(2H)-one can be harnessed to synthesize diverse structures. Condensation with dicarbonyl compounds, for example, can lead to the formation of fused pyridine (B92270) or pyrimidine (B1678525) rings.

Table 1: Examples of Heterocyclic Systems Derived from Aminothiophene Precursors

| Precursor Class | Reagent(s) | Resulting Heterocycle | Reference |

|---|---|---|---|

| 2-Aminothiophene carboxylates | Thiophosgene, Alkyl halides | Thieno[2,3-d] nih.govorientjchem.orgoxazin-4-ones | semanticscholar.org |

| 2-Aminothiophenes | Hydrazine (B178648) hydrate | Thieno[2,3-d]pyrimidin-4-hydrazides | semanticscholar.org |

| 3-Aminothiophene | 1,2,4-Triazine-5-carbonitriles | 5-[(Thiophen-3-yl)amino]-1,2,4-triazines | researchgate.net |

Role in Annulation and Cycloaddition Reactions

Annulation, or ring-forming, reactions are critical for building polycyclic systems. The structure of 5-aminothiophen-3(2H)-one is well-suited for such transformations. The related compound, 3-aminothiophene, is considered a synthetic equivalent of thiophene-3(2H)-one for annulation reactions, highlighting the close relationship in reactivity. nih.gov The enamine character of 3-aminothiophene allows for protonation at the C-2 position, creating a thiophene-3(2H)-iminium cation which can then react with nucleophiles. nih.gov A similar reactivity pattern can be anticipated for the 5-amino isomer.

Furthermore, the conjugated system within 5-aminothiophen-3(2H)-one makes it a potential candidate for cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, which are powerful methods for constructing five- and six-membered rings. mdpi.comnih.gov These reactions provide efficient pathways to complex polycyclic frameworks from relatively simple starting materials. For example, 1,3-dipolar cycloaddition reactions of azomethine ylides are a potent method for synthesizing pyrrolidine-containing compounds. nih.gov The aminothiophene could potentially act as the dipolarophile or be converted into a dipole for such reactions.

Contribution to the Synthesis of Complex Organic Architectures

The ability to serve as a scaffold for more elaborate structures is a key feature of versatile building blocks. 5-aminothiophen-3(2H)-one provides a robust core upon which complex polycyclic and biologically relevant molecules can be assembled.

Design and Assembly of Fused Polycyclic Systems

Thiophene-fused heterocyclic systems are of significant interest due to their applications in materials chemistry and pharmaceuticals. nih.gov The synthesis of thieno[3,2-b]indoles, for example, often involves the annulation of a benzene (B151609) ring onto a thiophene precursor. nih.gov The reactivity of 5-aminothiophen-3(2H)-one allows it to participate in reactions that lead to such fused systems. For instance, a Fischer indole-type synthesis or a Cadogan reductive cyclization could potentially be adapted to construct an indole (B1671886) ring fused to the thiophene core. nih.gov

Efficient synthetic methods are continuously sought for accessing important fused-ring systems like thieno[3,2-b]thiophene. nih.gov The development of annulation strategies, such as the [3+3] cyclization of 1,3-dianions with specific synthons, provides a template for how the ketone functionality in 5-aminothiophen-3(2H)-one could be utilized to build a second fused ring. rsc.org

Table 2: Selected Fused Polycyclic Systems Synthesized from Thiophene Derivatives

| Fused System | Synthetic Strategy | Precursor Type | Reference |

|---|---|---|---|

| Thieno[3,2-b]indole | Cadogan reductive cyclization | 2-Bromothiophene and o-nitrophenyl boronic acid | nih.gov |

| Thieno[2,3-b]indole | Radical cyclization | (o-bromoindolyl)acrylonitrile | nih.gov |

| Thieno[3,2-b]thiophene | Optimized multi-step synthesis | Thiophene derivatives | nih.gov |

Scaffolds for the Construction of Bio-relevant Chemical Entities

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, present in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govsemanticscholar.orgresearchgate.netresearchgate.net These molecules often function as selective inhibitors, receptors, or modulators of biological targets. nih.gov The thiophene ring is often considered a bioisosteric replacement for a phenyl group, a common motif in many active drugs. semanticscholar.org

Given this precedent, 5-aminothiophen-3(2H)-one is an attractive starting point for the synthesis of new bioactive molecules. eurekaselect.com Its functional groups can be used to attach various pharmacophores or to build the core of a larger, biologically active molecule. For example, derivatives of 2-aminothiophenes have been developed as allosteric enhancers of the A1-adenosine receptor and as inhibitors of mycobacterial DprE1. semanticscholar.orgnih.gov The scaffold is also central to positive allosteric modulators of the glucagon-like peptide 1 (GLP-1) receptor. nih.gov These examples underscore the potential of the aminothiophene core, and by extension 5-aminothiophen-3(2H)-one, in the design of novel therapeutic agents.

Catalytic Applications and Ligand Development for Metal Complexes

While the direct catalytic use of 5-aminothiophen-3(2H)-one is not widely reported, its structure is highly suitable for modification into ligands for metal complexes. The presence of nitrogen and sulfur atoms, both of which are excellent coordinating atoms for transition metals, makes aminothiophenes valuable in coordination chemistry.

Schiff bases derived from the condensation of aminothiophenes with aldehydes or ketones are particularly effective ligands. orientjchem.orgresearchgate.net These Schiff base ligands can coordinate to metal ions such as Co(II), Ni(II), Cu(II), and Zn(II) through the imine nitrogen and other nearby donor atoms (like the thiophene sulfur or a phenolic oxygen from the aldehyde). orientjchem.orgnih.gov The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. orientjchem.orgnih.gov

The amino group of 5-aminothiophen-3(2H)-one can be readily converted into a Schiff base, which could then be used to form stable complexes with various metal ions. ekb.egsapub.org The properties of these metal complexes, such as their geometry, stability, and electronic structure, can be tuned by varying the metal ion and the substituents on the ligand, opening avenues for applications in catalysis, sensing, or as antimicrobial agents.

Table 3: Metal Complexes with Aminothiophene-Derived Ligands

| Ligand Type | Metal Ions | Proposed Geometry | Application Area | Reference |

|---|---|---|---|---|

| Schiff base from aminothiophene carboxylate | Co(II), Ni(II), Cu(II), Zn(II) | - | Antimicrobial, Antitubercular | orientjchem.org |

| Schiff base from 2-acetylthiophene (B1664040) and isatin | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Octahedral | Antimicrobial | ekb.eg |

| Tridentate Schiff base from acetyl thiophene | Co(II), Cu(II), Ni(II), Zn(II) | Octahedral | Antibacterial, Antifungal | nih.gov |

Information regarding the chemical compound "5-aminothiophen-3(2H)-one" in the requested applications is not available in publicly accessible literature.

Following a comprehensive search of scientific databases and scholarly articles, no specific research findings or data could be located regarding the application of 5-aminothiophen-3(2H)-one as a precursor for electron transport materials or in the development of conjugated polymers and optoelectronic materials as outlined in the requested article structure.

The performed searches for direct applications of "5-aminothiophen-3(2H)-one" in materials science, particularly in the fields of organic electronics and optoelectronics, did not yield any relevant results. The existing body of scientific literature focuses on other derivatives of thiophene for these purposes.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information solely on the chemical compound “5-aminothiophen-3(2H)-one” for the specified applications. Providing an article without credible sources would lead to speculation and unsubstantiated claims, which falls outside the scope of providing factual and accurate information.

Future Research Directions and Emerging Trends

Exploration of New and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. nih.gov Future research into 5-aminothiophen-3(2H)-one will undoubtedly focus on green synthetic strategies that offer advantages over classical methods.

Key areas for exploration include:

Multicomponent Reactions (MCRs): Inspired by the success of the Gewald reaction for 2-aminothiophenes, researchers are likely to pursue novel MCRs to construct the 5-aminothiophen-3(2H)-one core in a single, atom-economical step. researchgate.netrsc.orgresearchgate.net These one-pot procedures are highly efficient for creating molecular diversity and building libraries of compounds. nih.govnih.gov